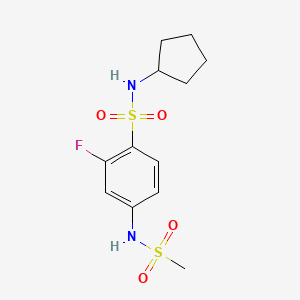
2-Phenylethyl 1-acetylpiperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethyl 1-acetylpiperidine-4-carboxylate, also known as PAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. PAC is a derivative of piperidine, which is a heterocyclic organic compound commonly used as a building block in the synthesis of various bioactive molecules. In
Mecanismo De Acción
The mechanism of action of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and transcription factors involved in cell growth and survival, leading to the induction of apoptosis. 2-Phenylethyl 1-acetylpiperidine-4-carboxylate has also been found to activate the immune system, leading to the production of cytokines and other immune mediators.
Biochemical and Physiological Effects:
2-Phenylethyl 1-acetylpiperidine-4-carboxylate has been found to have a number of biochemical and physiological effects in various experimental systems. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-Phenylethyl 1-acetylpiperidine-4-carboxylate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix components. In addition, 2-Phenylethyl 1-acetylpiperidine-4-carboxylate has been found to induce the expression of heat shock proteins (HSPs), which are involved in the cellular stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Phenylethyl 1-acetylpiperidine-4-carboxylate in lab experiments is its ease of synthesis and availability. 2-Phenylethyl 1-acetylpiperidine-4-carboxylate can be synthesized in a few simple steps from commercially available starting materials. Another advantage is its versatility, as it can be easily incorporated into various drug delivery systems. However, one limitation of using 2-Phenylethyl 1-acetylpiperidine-4-carboxylate is its relatively low potency compared to other bioactive compounds. Further research is needed to optimize the synthesis and pharmacological properties of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate.
Direcciones Futuras
There are several future directions for research on 2-Phenylethyl 1-acetylpiperidine-4-carboxylate. One area of interest is the development of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate-based drug delivery systems for targeted delivery of drugs to cancer cells. Another area of interest is the investigation of the immunomodulatory effects of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate, and its potential as an adjuvant therapy for cancer immunotherapy. Further research is also needed to elucidate the mechanism of action of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate and its interactions with various signaling pathways in cells.
Métodos De Síntesis
The synthesis of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate involves the reaction of 4-piperidone hydrochloride with 2-phenylethyl alcohol in the presence of acetic anhydride and pyridine. The reaction proceeds through the formation of an intermediate, which is then converted into 2-Phenylethyl 1-acetylpiperidine-4-carboxylate through acid-catalyzed esterification.
Aplicaciones Científicas De Investigación
2-Phenylethyl 1-acetylpiperidine-4-carboxylate has been found to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-Phenylethyl 1-acetylpiperidine-4-carboxylate has also been investigated for its potential as a drug delivery system, as it can be easily incorporated into liposomes and other nanoparticles.
Propiedades
IUPAC Name |
2-phenylethyl 1-acetylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-13(18)17-10-7-15(8-11-17)16(19)20-12-9-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIDIMHUBKBRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)OCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethyl 1-acetylpiperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)
![N-[1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7634824.png)
![N-[1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7634840.png)
![2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7634848.png)
![2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
![2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide](/img/structure/B7634857.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)


![2-[3,3-bis(trifluoromethyl)pyrrolidin-1-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide](/img/structure/B7634877.png)
![5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B7634887.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B7634899.png)
![1-[1-(furan-2-yl)ethyl]-1-methyl-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea](/img/structure/B7634908.png)
![N-cyclopropyl-2-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B7634911.png)